molecular formula C12H15N3O B2432562 N-(2-Cyclopentylpyrimidin-5-yl)prop-2-enamide CAS No. 2361657-19-2

N-(2-Cyclopentylpyrimidin-5-yl)prop-2-enamide

Cat. No. B2432562
CAS RN: 2361657-19-2
M. Wt: 217.272
InChI Key: JJCGOEHZBRKCFD-UHFFFAOYSA-N
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Description

N-(2-Cyclopentylpyrimidin-5-yl)prop-2-enamide, also known as CPI-455, is a small molecule inhibitor that has been developed to target the bromodomain and extra-terminal domain (BET) family of proteins. BET proteins play a crucial role in the regulation of gene expression, and their inhibition has been shown to have potential therapeutic benefits in various diseases, including cancer, inflammation, and cardiovascular diseases.

Mechanism of Action

N-(2-Cyclopentylpyrimidin-5-yl)prop-2-enamide exerts its effects by inhibiting the binding of BET proteins to acetylated histones, which are critical regulators of gene expression. By blocking this interaction, N-(2-Cyclopentylpyrimidin-5-yl)prop-2-enamide can alter the expression of genes involved in various cellular processes, including proliferation, apoptosis, and inflammation.
Biochemical and physiological effects:
N-(2-Cyclopentylpyrimidin-5-yl)prop-2-enamide has been shown to have several biochemical and physiological effects in preclinical models. In cancer, N-(2-Cyclopentylpyrimidin-5-yl)prop-2-enamide can induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. Inflammation is another area where N-(2-Cyclopentylpyrimidin-5-yl)prop-2-enamide has shown beneficial effects, with studies demonstrating its ability to reduce the production of pro-inflammatory cytokines. In cardiovascular diseases, N-(2-Cyclopentylpyrimidin-5-yl)prop-2-enamide has been shown to reduce the development of atherosclerosis by inhibiting the expression of genes involved in lipid metabolism and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-Cyclopentylpyrimidin-5-yl)prop-2-enamide is its specificity for BET proteins, which reduces the potential for off-target effects. Additionally, N-(2-Cyclopentylpyrimidin-5-yl)prop-2-enamide has shown favorable pharmacokinetic properties in preclinical models, including good oral bioavailability and a long half-life. However, one of the limitations of N-(2-Cyclopentylpyrimidin-5-yl)prop-2-enamide is its relatively low potency, which may limit its efficacy in some disease models.

Future Directions

There are several future directions for the development and application of N-(2-Cyclopentylpyrimidin-5-yl)prop-2-enamide. One area of research is the identification of biomarkers that can predict patient response to N-(2-Cyclopentylpyrimidin-5-yl)prop-2-enamide treatment. Additionally, the combination of N-(2-Cyclopentylpyrimidin-5-yl)prop-2-enamide with other therapies, such as chemotherapy or immunotherapy, may enhance its therapeutic efficacy. Finally, the development of more potent BET inhibitors may overcome some of the limitations of N-(2-Cyclopentylpyrimidin-5-yl)prop-2-enamide and expand its potential therapeutic applications.

Synthesis Methods

The synthesis of N-(2-Cyclopentylpyrimidin-5-yl)prop-2-enamide involves several steps, including the condensation of 2-cyclopentylpyrimidin-5-amine with 2-bromoacetylpropionyl bromide, followed by the reaction with propargylamine. The final product is obtained through the addition of hydrochloric acid and purification by column chromatography.

Scientific Research Applications

N-(2-Cyclopentylpyrimidin-5-yl)prop-2-enamide has been extensively studied in preclinical models of cancer, inflammation, and cardiovascular diseases. In cancer, N-(2-Cyclopentylpyrimidin-5-yl)prop-2-enamide has been shown to inhibit the growth of several cancer cell lines, including acute myeloid leukemia, multiple myeloma, and prostate cancer. Inflammation is another area where N-(2-Cyclopentylpyrimidin-5-yl)prop-2-enamide has shown promising results, with studies demonstrating its ability to reduce the production of pro-inflammatory cytokines in animal models of rheumatoid arthritis and asthma. In cardiovascular diseases, N-(2-Cyclopentylpyrimidin-5-yl)prop-2-enamide has been shown to reduce the development of atherosclerosis in animal models.

properties

IUPAC Name

N-(2-cyclopentylpyrimidin-5-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-2-11(16)15-10-7-13-12(14-8-10)9-5-3-4-6-9/h2,7-9H,1,3-6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJCGOEHZBRKCFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CN=C(N=C1)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Cyclopentylpyrimidin-5-yl)prop-2-enamide

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